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Compound of Interest

Compound Name: 4-(2-Pyrrolidinoethyl)piperidine

Cat. No.: B080578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 4-
(2-Pyrrolidinoethyl)piperidine. Due to the limited availability of direct experimental data for

this specific molecule, this document presents predicted mass spectrometry data, alongside a

detailed analysis of a structurally related compound, 4-(1-pyrrolidinyl)piperidine, to offer

valuable insights for researchers.

Molecular Structure
4-(2-Pyrrolidinoethyl)piperidine is a bicyclic tertiary amine with the following structure:

Caption: Chemical structure of 4-(2-Pyrrolidinoethyl)piperidine.

Mass Spectrometry (MS)
While experimental mass spectra for 4-(2-Pyrrolidinoethyl)piperidine are not readily available

in the public domain, predicted data provides valuable information for mass spectrometry

analysis.

Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of 4-(2-
Pyrrolidinoethyl)piperidine.[1] This information is crucial for identifying the compound in

mass spectrometry experiments.
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Adduct Predicted m/z

[M+H]⁺ 183.18558

[M+Na]⁺ 205.16752

[M-H]⁻ 181.17102

[M+NH₄]⁺ 200.21212

[M+K]⁺ 221.14146

[M+H-H₂O]⁺ 165.17556

[M+HCOO]⁻ 227.17650

[M+CH₃COO]⁻ 241.19215

Experimental Protocol: A General Approach
A general protocol for the mass spectrometric analysis of piperidine derivatives using

electrospray ionization (ESI) is provided below.

Sample Preparation
(Dissolve in suitable solvent, e.g., Methanol) Infusion into ESI Source Full Scan MS

(Identify [M+H]⁺ ion)
Tandem MS (MS/MS)

(Fragment [M+H]⁺ ion)
Data Analysis

(Fragmentation Pattern)

Click to download full resolution via product page

Caption: General workflow for MS analysis of 4-(2-Pyrrolidinoethyl)piperidine.

Protocol Details:

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated

molecule [M+H]⁺.
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Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecular

ion.

Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion as the precursor ion and

subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis: Analyze the resulting fragmentation pattern to confirm the structure of the

molecule. Common fragmentation pathways for piperidine derivatives include ring opening

and cleavage of the side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 4-(2-Pyrrolidinoethyl)piperidine is not currently available.

However, the experimental data for the structurally similar compound, 4-(1-

pyrrolidinyl)piperidine, can serve as a valuable reference.

Reference NMR Data: 4-(1-Pyrrolidinyl)piperidine
The following tables present the ¹H and ¹³C NMR chemical shifts for 4-(1-pyrrolidinyl)piperidine,

as reported in the literature.

¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Chemical Shift (ppm)

Piperidine CH₂ 2.95 (m)

Piperidine CH₂ 2.55 (m)

Pyrrolidine CH₂ 2.65 (m)

Piperidine CH 2.25 (m)

Pyrrolidine CH₂ 1.75 (m)

Piperidine CH₂ 1.85 (m)

Piperidine CH₂ 1.40 (m)

NH 1.60 (br s)
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¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Chemical Shift (ppm)

Piperidine CH 62.5

Pyrrolidine CH₂ 50.5

Piperidine CH₂ 46.5

Piperidine CH₂ 33.0

Pyrrolidine CH₂ 23.5

Experimental Protocol for NMR Spectroscopy
The following is a typical experimental protocol for acquiring NMR spectra of piperidine

derivatives.

Sample Preparation
(Dissolve in CDCl₃)

Spectrometer Setup
(e.g., 400 MHz)

¹H NMR Acquisition

¹³C NMR Acquisition

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Protocol Details:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.
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Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

A larger number of scans and a longer relaxation delay may be necessary due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Experimental IR data for 4-(2-Pyrrolidinoethyl)piperidine is not readily available. However,

the expected characteristic IR absorption bands can be predicted based on its functional

groups.

Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (alkane) 2850-2960 Strong

C-N stretch (tertiary amine) 1050-1250 Medium

CH₂ bend 1450-1470 Medium

Note: The absence of a distinct N-H stretching band around 3300-3500 cm⁻¹ would be

indicative of the tertiary nature of the amine groups.

This guide provides a foundational set of spectroscopic information for 4-(2-
Pyrrolidinoethyl)piperidine. Researchers are encouraged to perform experimental validation

to obtain definitive spectral data for this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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